molecular formula C11H13ClF3N3O B12268074 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one

Cat. No.: B12268074
M. Wt: 295.69 g/mol
InChI Key: LJFQVLPDNHVPTL-UHFFFAOYSA-N
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Description

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one is a synthetic compound that features a unique combination of a pyrazole ring, an azetidine ring, and a trifluorobutanone moiety

Preparation Methods

The synthesis of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the azetidine ring, and finally, the attachment of the trifluorobutanone group. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane and ethanol. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the trifluorobutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluorobutanone moiety can form hydrogen bonds with target molecules, enhancing its binding affinity. The azetidine ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include:

    1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-2-one: This compound has a similar structure but with a different position of the carbonyl group.

    1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-3-one: Another similar compound with a different position of the carbonyl group.

    1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-4-one: This compound has a similar structure but with a different position of the carbonyl group. The uniqueness of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13ClF3N3O

Molecular Weight

295.69 g/mol

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C11H13ClF3N3O/c12-9-3-16-18(7-9)6-8-4-17(5-8)10(19)1-2-11(13,14)15/h3,7-8H,1-2,4-6H2

InChI Key

LJFQVLPDNHVPTL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)CN2C=C(C=N2)Cl

Origin of Product

United States

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